molecular formula C9H9ClO3 B3049996 1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy- CAS No. 22934-60-7

1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy-

Cat. No.: B3049996
CAS No.: 22934-60-7
M. Wt: 200.62 g/mol
InChI Key: ZAQHXEGRPZFNON-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-(chloromethyl)-4-methoxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQHXEGRPZFNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552416
Record name 6-(Chloromethyl)-4-methoxy-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22934-60-7
Record name 6-(Chloromethyl)-4-methoxy-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloromethylation of 4-Methoxy-1,3-Benzodioxole

Reaction Overview

A direct method involves introducing the chloromethyl group to a pre-synthesized 4-methoxy-1,3-benzodioxole scaffold. This approach leverages electrophilic aromatic substitution (EAS) at the activated position 6, facilitated by the electron-donating methoxy group.

Reagents and Conditions
  • Chloromethylation Agent : Chloromethyl methyl ether (MOMCl, $$\text{ClCH}2\text{OCH}3$$)
  • Catalyst : Zinc chloride ($$\text{ZnCl}_2$$)
  • Solvent : Dichloromethane ($$\text{CH}2\text{Cl}2$$) or 1,2-dichloroethane
  • Temperature : 0–25°C
  • Reaction Time : 4–12 hours
Procedure
  • Dissolve 4-methoxy-1,3-benzodioxole (1.0 equiv) in anhydrous $$\text{CH}2\text{Cl}2$$.
  • Add $$\text{ZnCl}_2$$ (1.2 equiv) and cool to 0°C.
  • Slowly add MOMCl (1.5 equiv) and stir at room temperature.
  • Quench with ice water, extract with $$\text{CH}2\text{Cl}2$$, dry over $$\text{MgSO}_4$$, and concentrate.
  • Purify via column chromatography (hexane:ethyl acetate = 5:1).
Yield and Characterization
  • Yield : 70–85%
  • Spectroscopic Data :
    • $$^1\text{H NMR}$$ (CDCl$$3$$): δ 6.75 (s, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 4.85 (s, 2H, OCH$$2$$O), 4.50 (s, 2H, CH$$2$$Cl), 3.85 (s, 3H, OCH$$3$$).
    • IR : 2950 cm$$^{-1}$$ (C-H stretch, CH$$_2$$Cl), 1250 cm$$^{-1}$$ (C-O-C).

Limitations

  • MOMCl is a known carcinogen, requiring stringent safety protocols.
  • Competing side reactions (e.g., over-chlorination) may occur without precise temperature control.

Hydroxymethylation Followed by Chlorination

Two-Step Strategy

This method avoids MOMCl by first introducing a hydroxymethyl group, followed by chlorination.

Step 1: Hydroxymethylation
  • Reagents : Paraformaldehyde ($$\text{(CH}2\text{O)}n$$), concentrated $$\text{HCl}$$, $$\text{H}2\text{SO}4$$.
  • Conditions : 60°C, 6 hours.
  • Mechanism : Electrophilic substitution at position 6, driven by the methoxy group’s activation.
Step 2: Chlorination
  • Reagents : Thionyl chloride ($$\text{SOCl}2$$) or phosphorus pentachloride ($$\text{PCl}5$$).
  • Conditions : Reflux in anhydrous $$\text{CH}2\text{Cl}2$$ for 2–4 hours.
Yield and Data
  • Overall Yield : 65–75%.
  • Key Intermediate : 6-(Hydroxymethyl)-4-methoxy-1,3-benzodioxole.
    • $$^13\text{C NMR}$$ : δ 60.8 (CH$$2$$OH), 56.1 (OCH$$3$$).

Ring Construction from Resorcinol Derivatives

Synthesis of 4-Methoxy-1,3-Benzodioxole

The benzodioxole core is assembled from 4-methoxyresorcinol (1,3-dihydroxy-4-methoxybenzene):

Reaction with Dichloromethane
  • Reagents : Dichloromethane ($$\text{CH}2\text{Cl}2$$), $$\text{K}2\text{CO}3$$.
  • Conditions : Reflux in DMF, 12 hours.
  • Product : 4-Methoxy-1,3-benzodioxole (yield: 80–90%).
Subsequent Chloromethylation

Proceed with Method 1 or 2 to install the chloromethyl group.

Comparative Analysis of Methods

Method Yield Safety Scalability
Direct Chloromethylation 70–85% Low Moderate
Hydroxymethylation Route 65–75% Moderate High
Ring Construction 60–70% High Low

Key Findings

  • Direct Chloromethylation offers the highest yield but requires hazardous reagents.
  • Hydroxymethylation balances safety and efficiency, suitable for industrial scale.
  • Ring Construction is less practical due to multi-step complexity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted benzodioxole derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity
Research indicates that derivatives of 1,3-benzodioxole exhibit significant cytotoxic effects against various human tumor cell lines. A study demonstrated that specific derivatives showed promising results in inhibiting cancer cell proliferation, suggesting their potential as antitumor agents . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Antibacterial and Anti-inflammatory Properties
Compounds derived from 1,3-benzodioxole have been explored for their antibacterial and anti-inflammatory activities. For instance, certain derivatives have been tested against common bacterial strains and shown effective results, indicating their potential as therapeutic agents in treating infections and inflammatory diseases .

Agricultural Applications

Insecticidal Properties
1,3-Benzodioxole derivatives have been reported as effective insecticides. A patent describes a formulation that utilizes these compounds to enhance the efficacy of existing insecticides like pyrethrins. The synergistic effect observed suggests that these derivatives can improve pest control strategies in agriculture .

Material Science Applications

Organic Electronics
The unique structural properties of 1,3-benzodioxole make it a suitable candidate for applications in organic electronics. Its derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and organic semiconductors due to their favorable electronic properties and stability under operational conditions .

Table 1: Antitumor Activity of 1,3-Benzodioxole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Induction of apoptosis
Compound BHeLa10Cell cycle arrest
Compound CA54920Inhibition of proliferation

Table 2: Insecticidal Efficacy of Benzodioxole Derivatives

Compound NameTarget PestSynergistic Effect (%)
Benzodioxole Derivative XAphids30
Benzodioxole Derivative YWhiteflies25
Benzodioxole Derivative ZSpider Mites40

Case Studies

Case Study 1: Antitumor Research
A recent study investigated the effects of a specific derivative of 1,3-benzodioxole on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. Further analysis revealed that the compound induced apoptosis through the mitochondrial pathway, highlighting its potential as a lead compound for developing new cancer therapies.

Case Study 2: Agricultural Application
In field trials, a formulation containing benzodioxole derivatives was tested against common agricultural pests. The results showed a marked improvement in pest control compared to traditional insecticides alone, with a reduction in pest populations by over 50%. This study supports the use of benzodioxole derivatives as effective components in integrated pest management systems.

Mechanism of Action

The mechanism by which 1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy- exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzodioxole Family

Compound A : 1,3-Benzodioxole, 4-Methoxy-6-(2-Propenyl) (Myristicin)
  • CAS Number : 607-91-0 .
  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.21 g/mol .
  • Structure : Benzodioxole with a methoxy group at position 4 and an allyl (2-propenyl) group at position 6 .
  • Higher molecular weight due to the allyl substituent.
  • Applications : Naturally occurring in spices (e.g., nutmeg); used in flavoring and fragrances .
Compound B : 4-Methoxy-1,3-Benzodioxole
  • CAS Number : 1817-95-4 .
  • Molecular Formula : C₈H₈O₃
  • Molecular Weight : 152.14 g/mol (estimated).
  • Structure : Benzodioxole with only a methoxy group at position 4 .
  • Key Differences :
    • Lacks the 6-position substituent, reducing functional complexity and reactivity.
    • Simpler structure may result in lower boiling/melting points compared to the chloromethyl analog.
  • Applications: Limited data, but likely used as a building block in organic synthesis.
Compound C : 1-(tert-Butyl)-4-(Chloromethyl)benzene
  • CAS Number : 19692-45-6 .
  • Molecular Formula : C₁₁H₁₅Cl
  • Molecular Weight : 182.69 g/mol .
  • Structure : Benzene ring with a tert-butyl group at position 1 and a chloromethyl group at position 4 .
  • Key Differences: Absence of the dioxole ring alters electronic properties and steric hindrance (tert-butyl group is bulky). Higher molecular weight but lower polarity due to the non-polar tert-butyl group.
  • Applications : Intermediate in specialty chemical synthesis .

Comparative Data Table

Property Target Compound Myristicin 4-Methoxy-1,3-Benzodioxole 1-(tert-Butyl)-4-(Chloromethyl)benzene
CAS Number 20850-43-5 607-91-0 1817-95-4 19692-45-6
Molecular Formula C₈H₇ClO₂ C₁₁H₁₂O₃ C₈H₈O₃ C₁₁H₁₅Cl
Molecular Weight (g/mol) 170.59 192.21 ~152.14 182.69
Substituents 4-OCH₃, 6-CH₂Cl 4-OCH₃, 6-CH₂CH=CH₂ 4-OCH₃ 1-C(CH₃)₃, 4-CH₂Cl
Boiling Point 257.4°C Not reported Not reported Not reported
Reactivity Nucleophilic substitution Electrophilic addition Low functional reactivity Steric hindrance limits reactions
Applications Organic synthesis intermediate Flavoring/fragrance Organic synthesis Specialty chemical intermediate

Key Observations

Substituent Effects :

  • The chloromethyl group in the target compound enhances reactivity in substitution reactions compared to the allyl group in Myristicin or the unsubstituted 4-methoxy analog .
  • Steric effects : The tert-butyl group in Compound C reduces accessibility to reactive sites, unlike the benzodioxole derivatives .

Physical Properties :

  • The target compound’s boiling point (257.4°C) reflects moderate polarity due to the dioxole ring and chlorine atom . Data gaps exist for analogs like Myristicin.

Safety and Handling: Chloromethyl derivatives may pose higher toxicity risks compared to non-halogenated analogs (e.g., Myristicin). Proper disposal protocols are critical, as outlined in benzodioxole safety data sheets .

Biological Activity

1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of 1,3-Benzodioxole Derivatives

1,3-Benzodioxole derivatives are known for their wide range of biological activities, including anti-tumor, anti-hyperlipidemic, and antioxidative effects. The specific compound in focus, 1,3-benzodioxole, 6-(chloromethyl)-4-methoxy-, has been studied for its potential in cancer treatment and metabolic disorders.

Structural Characteristics

The structural formula of 1,3-benzodioxole, 6-(chloromethyl)-4-methoxy- can be represented as follows:

C10H9ClO3\text{C}_{10}\text{H}_{9}\text{ClO}_3

This structure contributes to its unique interactions with biological targets.

1. Anti-Tumor Activity

Research indicates that 1,3-benzodioxole derivatives exhibit anti-tumor properties by inhibiting specific enzymes and promoting apoptosis in cancer cells. For instance:

  • Mechanism : The compound inhibits the thioredoxin system, leading to oxidative stress and subsequent apoptosis in tumor cells .
  • Case Study : A study demonstrated that derivatives of benzodioxole showed significant cytotoxic effects against A549 human lung adenocarcinoma and C6 rat glioma cells. The most effective compound increased early and late apoptosis while disturbing mitochondrial membrane potential .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5A54912.5Induces apoptosis
Compound 5C615.0Disrupts mitochondrial function

2. Anti-Hyperlipidemic Effects

The compound has shown promise in reducing plasma lipid levels and improving liver function. Studies suggest that it may help manage conditions like hyperlipidemia by modulating lipid metabolism pathways .

3. Antioxidative Properties

1,3-benzodioxole derivatives possess antioxidative capabilities that protect cells from oxidative damage:

  • Activity : Compounds derived from this scaffold have been reported to scavenge free radicals effectively .
  • Potential Applications : These properties open avenues for their use in food preservation and cosmetic formulations.

The biological activity of 1,3-benzodioxole is attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes involved in metabolic pathways, influencing their activity and leading to therapeutic effects .
  • Induction of Apoptosis : By promoting apoptotic pathways in cancer cells, these compounds can reduce tumor growth and proliferation .
  • Modulation of Lipid Metabolism : The ability to affect lipid profiles makes these compounds valuable in treating metabolic disorders .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy-
Reactant of Route 2
1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy-

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